Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a cyanopyridine moiety, and a tert-butyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced via nucleophilic substitution reactions using suitable pyridine derivatives.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyridine moiety or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-((2-cyanopyridin-4-yl)oxy)pyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 4-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate: Contains a piperidine ring and a cyanopyridine moiety.
Uniqueness
Tert-butyl 3-((4-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific research applications and synthetic strategies.
Properties
IUPAC Name |
tert-butyl 3-(4-cyanopyridin-3-yl)oxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-11(9-17)19-12-7-16-5-4-10(12)6-15/h4-5,7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUVIBBPQJGUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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